Diethyl 4-bromobutylphosphonate

Description

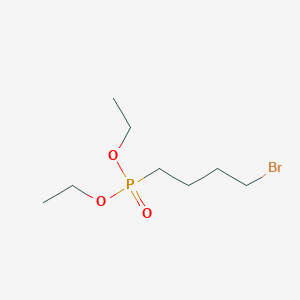

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-diethoxyphosphorylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18BrO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSFAWDWYVZQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559962 | |

| Record name | Diethyl (4-bromobutyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63075-66-1 | |

| Record name | Diethyl (4-bromobutyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation of Diethyl 4-bromobutylphosphonate: An In-depth NMR Analysis

Abstract

This technical guide provides a comprehensive overview of the structural characterization of diethyl 4-bromobutylphosphonate using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document details the expected ¹H, ¹³C, and ³¹P NMR spectral data, offering a foundational dataset for the identification and verification of this important bifunctional reagent. The guide includes detailed experimental protocols for both the synthesis and NMR analysis of the compound, ensuring reproducibility. Furthermore, key structural features and the logical workflow for its characterization are visualized through diagrams generated using Graphviz, providing clear and accessible representations of the molecular structure and analytical process.

Introduction

This compound is a versatile organophosphorus compound featuring both a reactive bromobutyl group and a stable phosphonate ester moiety. This bifunctional nature makes it a valuable intermediate in a wide array of synthetic applications, including the synthesis of phosphonate-containing drug candidates, the development of probes for medicinal chemistry, and as a precursor for various organic transformations. Given its significance, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such molecules in solution. This guide presents a detailed analysis of the ¹H, ¹³C, and ³¹P NMR spectra of this compound.

Predicted NMR Spectroscopic Data

Due to the limited availability of complete, experimentally verified public data, the following NMR data is based on a combination of reported values and spectral prediction. The predicted chemical shifts provide a reliable reference for the structural confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the ethyl and bromobutyl moieties. The ethoxy protons exhibit a characteristic quartet and triplet pattern, while the butyl chain protons appear as multiplets.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.08 | Quintet (q) | 4H | -O-CH₂ -CH₃ |

| ~3.43 | Triplet (t) | 2H | CH₂ -Br |

| ~1.95 | Multiplet (m) | 2H | -CH₂-CH₂ -Br |

| ~1.75 | Multiplet (m) | 2H | P-CH₂ -CH₂- |

| ~1.32 | Triplet (t) | 6H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms (O, P, Br) and the carbon's hybridization state.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~61.7 | -O-C H₂-CH₃ |

| ~32.8 | C H₂-Br |

| ~30.0 (d, JC-P) | P-CH₂-C H₂- |

| ~25.0 (d, JC-P) | P-C H₂- |

| ~16.4 | -O-CH₂-C H₃ |

Note: The signals for carbons in the butyl chain attached to the phosphorus atom are expected to show splitting (doublet, d) due to coupling with the ³¹P nucleus.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly sensitive technique for the direct observation of the phosphorus atom. The chemical shift is indicative of the phosphorus atom's chemical environment and oxidation state. A single resonance is expected for this compound in a proton-decoupled ³¹P NMR spectrum.

Table 3: ³¹P NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity |

| ~26.6 | Singlet |

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

The classical and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.

Materials:

-

Triethyl phosphite

-

1,4-Dibromobutane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and an inert gas inlet, add an excess of 1,4-dibromobutane (e.g., 2-3 equivalents).

-

Slowly add triethyl phosphite (1 equivalent) to the flask. The use of excess 1,4-dibromobutane helps to minimize the formation of the diphosphonated byproduct.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to approximately 150 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for ³¹P NMR analysis. The reaction is typically complete within a few hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess 1,4-dibromobutane and the ethyl bromide byproduct by vacuum distillation.

-

The desired this compound can be further purified by vacuum distillation.

NMR Sample Preparation and Analysis

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Dissolve approximately 10-20 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Acquire the ³¹P NMR spectrum. This can be done with or without proton decoupling. A proton-decoupled spectrum will show a single singlet, simplifying the spectrum.

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of this compound, with atom numbering for NMR assignment correlation.

NMR Characterization Workflow

The logical flow for the structural characterization of this compound using NMR is depicted below.

Conclusion

This technical guide has presented a detailed framework for the structural characterization of this compound using multinuclear NMR spectroscopy. The tabulated predicted ¹H, ¹³C, and ³¹P NMR data provide a valuable resource for the unambiguous identification of this compound. The outlined experimental protocols for its synthesis and NMR analysis are designed to be readily implemented in a standard laboratory setting. The visualizations of the molecular structure and characterization workflow further aid in the conceptual understanding of the analytical process. This comprehensive guide serves as an essential tool for researchers and scientists working with this important chemical intermediate.

An In-depth Technical Guide to the Reactivity of the Bromobutyl Group in Diethyl 4-bromobutylphosphonate

Affiliation: Google Research

Abstract

Diethyl 4-bromobutylphosphonate is a bifunctional organophosphorus compound of significant interest in medicinal chemistry, bioconjugation, and materials science. Its value stems from the presence of two distinct reactive moieties: a diethyl phosphonate group and a terminal bromobutyl group. This guide focuses specifically on the reactivity of the bromobutyl moiety, which is characterized by a carbon-bromine bond that renders the molecule an excellent substrate for nucleophilic substitution reactions. We will explore the fundamental principles governing this reactivity, detail common synthetic applications, provide relevant quantitative data, and present experimental protocols for its synthesis and subsequent modification.

Introduction: Chemical Identity and Core Reactivity

This compound (systematically named 1-bromo-4-diethoxyphosphorylbutane) is a versatile synthetic intermediate.[1][2] Its structure features a four-carbon alkyl chain functionalized with a terminal bromine atom and a diethyl phosphonate ester.[1] The key to its utility lies in its dual-reactivity profile: the phosphonate ester can act as a stable, modifiable handle or a metal-coordinating group, while the bromobutyl group provides a highly reactive site for forming new carbon-heteroatom or carbon-carbon bonds.[1][3]

The primary reactivity of the bromobutyl group is dictated by the carbon-bromine (C-Br) bond. Bromine is an effective leaving group because the bromide ion (Br⁻) is stable in solution. This makes the terminal carbon atom of the butyl chain electrophilic and highly susceptible to attack by a wide range of nucleophiles.[1][3] Consequently, the predominant reaction pathway for this group is nucleophilic substitution, typically proceeding via an S(_N)2 mechanism. This versatility allows for the covalent attachment of the phosphonate-containing fragment to various molecular scaffolds.[4]

Figure 1: General mechanism for the SN2 reaction of this compound.

Synthesis of this compound

The most common and established method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1][5] This reaction involves the nucleophilic attack of a trialkyl phosphite (in this case, triethyl phosphite) on an alkyl halide (1,4-dibromobutane).[6][7] The mechanism proceeds through a quaternary phosphonium salt intermediate, which then undergoes dealkylation by the bromide ion to yield the final phosphonate product and a volatile alkyl halide byproduct (ethyl bromide).[5][8]

References

- 1. This compound (63075-66-1) for sale [vulcanchem.com]

- 2. Diethyl (4-bromobutyl)phosphonate | C8H18BrO3P | CID 14411016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CAS 63075-66-1 | AxisPharm [axispharm.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Hydrolysis of Diethyl 4-bromobutylphosphonate to (4-Bromobutyl)phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of diethyl 4-bromobutylphosphonate to its corresponding phosphonic acid, (4-bromobutyl)phosphonic acid. This transformation is a critical step in the synthesis of various compounds of interest in drug development and materials science, where the phosphonic acid moiety imparts unique chemical and biological properties. This document details the primary synthetic routes, including acid-catalyzed hydrolysis and silylation-mediated cleavage, complete with experimental protocols and quantitative data derived from analogous transformations.

Introduction

This compound is a versatile bifunctional molecule featuring a reactive bromine atom and a diethyl phosphonate ester.[1] The hydrolysis of the phosphonate ester to the corresponding phosphonic acid is a key transformation, as phosphonic acids are widely recognized for their roles as stable mimics of phosphate esters, enzyme inhibitors, and potent ligands for metal ions.[2] The resulting (4-bromobutyl)phosphonic acid can be further modified at the bromine terminus, making it a valuable building block in medicinal chemistry and materials science.[3]

This guide will explore the most common and effective methods for this hydrolysis, providing detailed experimental procedures and expected outcomes to aid researchers in their synthetic endeavors.

Reaction Pathways and Mechanisms

The conversion of this compound to (4-bromobutyl)phosphonic acid can be achieved through several synthetic routes. The two most prevalent and effective methods are direct acid-catalyzed hydrolysis and a two-step dealkylation-hydrolysis sequence using bromotrimethylsilane, commonly known as the McKenna reaction.[4]

Acid-Catalyzed Hydrolysis

The most direct method for the hydrolysis of dialkyl phosphonates is the use of concentrated strong acids, typically hydrochloric acid (HCl), at elevated temperatures.[4] The reaction proceeds via a two-step nucleophilic substitution at the phosphorus center.

The proposed mechanism for the acid-catalyzed hydrolysis is as follows:

Caption: Mechanism of Acid-Catalyzed Hydrolysis.

McKenna Reaction: Dealkylation with Bromotrimethylsilane (TMSBr)

A milder and often more efficient method for the dealkylation of phosphonate esters is the McKenna reaction, which involves the use of bromotrimethylsilane (TMSBr).[4] This two-step process first involves the silylation of the phosphonate ester to form a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed with water or an alcohol (methanolysis) to yield the final phosphonic acid.[4]

The logical workflow for the McKenna reaction is as follows:

Caption: Experimental Workflow for the McKenna Reaction.

Quantitative Data Summary

Table 1: Acid-Catalyzed Hydrolysis of Diethyl Arylphosphonates

| Substrate | Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Diethyl phenylphosphonate | Conventional Heating | Conc. HCl | Reflux | 10 | 85 |

| Diethyl p-tolylphosphonate | Conventional Heating | Conc. HCl | Reflux | 8 | ~90 (estimated) |

| Diethyl phenylphosphonate | Microwave | 1M HCl | 140 | 0.5 | 92 |

Data adapted from a study on the hydrolysis of diethyl arylphosphonates and can be used as a benchmark for experimental design.

Table 2: McKenna Reaction of a KuQuinone Diethyl Phosphonate Ester

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| KuQuinone diethyl phosphonate | TMSBr, NaI | Dry CH3CN:CHCl3 (1:1) | 40 | 4 | Almost Quantitative |

This data demonstrates the high efficiency of the McKenna reaction for dealkylation of a complex phosphonate ester.

Experimental Protocols

The following are detailed experimental protocols for the hydrolysis of this compound based on established methods for similar compounds.

Protocol 1: Acid-Catalyzed Hydrolysis with Concentrated HCl

This protocol describes the hydrolysis of this compound using concentrated hydrochloric acid under reflux conditions.[2]

Materials:

-

This compound

-

Concentrated hydrochloric acid (37%)

-

Toluene

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add this compound.

-

Slowly add an excess of concentrated hydrochloric acid (approximately 10-20 equivalents).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess HCl and water by distillation under reduced pressure using a rotary evaporator.

-

To remove residual water, add toluene to the flask and perform an azeotropic distillation.

-

The resulting crude (4-bromobutyl)phosphonic acid can be further purified by recrystallization or other suitable methods if necessary.

Protocol 2: McKenna Reaction using TMSBr

This protocol details the dealkylation of this compound using bromotrimethylsilane followed by hydrolysis.

Materials:

-

This compound

-

Bromotrimethylsilane (TMSBr)

-

Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN)

-

Methanol (MeOH) or deionized water

-

Schlenk flask or a round-bottom flask with a septum

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add a solution of this compound in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an excess of bromotrimethylsilane (at least 2.2 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or ³¹P NMR to confirm the formation of the bis(trimethylsilyl) intermediate.

-

Once the silylation is complete, carefully quench the reaction by the slow addition of methanol or water at 0 °C.

-

Stir the mixture for an additional 30 minutes to ensure complete hydrolysis.

-

Remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator.

-

The resulting (4-bromobutyl)phosphonic acid can be purified by precipitation or chromatography.

Conclusion

The hydrolysis of this compound to (4-bromobutyl)phosphonic acid is a fundamental transformation that can be effectively achieved by either acid-catalyzed hydrolysis or the milder McKenna reaction using bromotrimethylsilane. The choice of method will depend on the sensitivity of other functional groups within the molecule and the desired reaction conditions. The protocols and data presented in this guide provide a solid foundation for researchers to successfully perform this conversion and utilize the resulting phosphonic acid in their synthetic campaigns. Careful monitoring of the reaction progress is recommended to optimize reaction times and yields.

References

Technical Guide: Spectroscopic Identification of Diethyl 4-bromobutylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectral data and experimental protocols necessary for the unambiguous identification of Diethyl 4-bromobutylphosphonate. The information presented is essential for researchers involved in the synthesis, purification, and application of this versatile reagent in fields such as medicinal chemistry and materials science.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈BrO₃P | --INVALID-LINK-- |

| Molecular Weight | 273.10 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to Light Yellow Liquid | --INVALID-LINK-- |

| CAS Number | 63075-66-1 | --INVALID-LINK-- |

Spectroscopic Data for Structural Elucidation

The following sections detail the expected and reported spectral data for this compound, crucial for its structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and phosphorus environments within the molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are summarized in Table 2.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | ~1.3 | Triplet | 6H | ~7.1 |

| -CH₂- (butyl chain) | ~1.7-2.0 | Multiplet | 4H | - |

| P-CH₂- (butyl) | ~1.8 | Multiplet | 2H | - |

| Br-CH₂- (butyl) | ~3.4 | Triplet | 2H | ~6.7 |

| O-CH₂- (ethyl) | ~4.1 | Quintet | 4H | ~7.1 |

Note: The chemical shifts for the butyl chain protons are approximate and will exhibit complex splitting patterns due to coupling with each other and the phosphorus atom.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The expected chemical shifts are presented in Table 3.

| Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | ~16.4 (d, J(C,P) ≈ 6 Hz) |

| -CH₂- (butyl, C2) | ~21.5 (d, J(C,P) ≈ 5 Hz) |

| P-CH₂- (butyl, C1) | ~25.0 (d, J(C,P) ≈ 142 Hz) |

| -CH₂- (butyl, C3) | ~30.0 (d, J(C,P) ≈ 16 Hz) |

| Br-CH₂- (butyl, C4) | ~33.0 |

| O-CH₂- (ethyl) | ~61.6 (d, J(C,P) ≈ 7 Hz) |

Note: The carbon signals of the phosphonate group show splitting due to coupling with the phosphorus atom, denoted by 'd' for doublet and the corresponding coupling constant.

³¹P NMR (Phosphorus-31 NMR) Spectroscopy

The ³¹P NMR spectrum is a powerful tool for identifying phosphorus-containing compounds. For this compound, a single resonance is expected.

| Assignment | Chemical Shift (δ, ppm) |

| P | ~26.6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for this compound are listed in Table 4.

| Wavenumber (cm⁻¹) | Assignment |

| 2980-2850 | C-H stretch (alkane) |

| 1250-1230 | P=O stretch |

| 1050-1020 | P-O-C stretch |

| 650-550 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| 273/275 | [M+H]⁺ (isotopic pattern due to Br) |

| 229/231 | [M - C₂H₄]⁺ |

| 194 | [M - Br]⁺ |

| 165 | [M - Br - C₂H₅]⁺ |

| 137 | [P(O)(OC₂H₅)₂]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol describes the synthesis of this compound from triethyl phosphite and 1,4-dibromobutane.[1]

Materials:

-

Triethyl phosphite

-

1,4-Dibromobutane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Nitrogen or Argon gas supply

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dibromobutane (1.0 equivalent).

-

Slowly add triethyl phosphite (1.0-1.2 equivalents) to the flask. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the reaction mixture to 140-150 °C.

-

Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR spectroscopy.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product is then purified by vacuum distillation to remove unreacted starting materials and the ethyl bromide byproduct.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Prepare a sample by dissolving 10-20 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

IR Spectroscopy:

-

Obtain the IR spectrum of the neat liquid sample using an FT-IR spectrometer equipped with attenuated total reflectance (ATR) accessory.

-

Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

Workflow and Logical Relationships

The following diagram illustrates the workflow for the synthesis and identification of this compound.

Caption: Workflow for the synthesis and spectroscopic identification of this compound.

References

Molecular weight and formula of Diethyl 4-bromobutylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 4-bromobutylphosphonate, a versatile bifunctional reagent with significant applications in medicinal chemistry, probe development, and organic synthesis. The document details its chemical properties, synthesis protocols, and key applications, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

This compound is an organophosphorus compound characterized by a four-carbon alkyl chain functionalized with a terminal bromine atom and a diethyl phosphonate group. This unique structure allows for a range of chemical transformations, making it a valuable intermediate in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C8H18BrO3P | [1][2][3] |

| Molecular Weight | 273.11 g/mol | [1][4] |

| CAS Number | 63075-66-1 | [1] |

| Appearance | Colorless to Light Yellow Liquid | [4] |

| Purity | ≥95% | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, typically triethyl phosphite, with an alkyl halide, in this case, 1,4-dibromobutane.

Materials:

-

Triethyl phosphite

-

1,4-dibromobutane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,4-dibromobutane.

-

Begin stirring the 1,4-dibromobutane and slowly add an equimolar amount of triethyl phosphite to the flask. To minimize the formation of di-phosphonation byproducts, the triethyl phosphite can be added dropwise over a period of 2 hours.[1]

-

Heat the reaction mixture to 150°C under an inert atmosphere.[1]

-

Maintain the reaction at this temperature for 4 hours.[1] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

After the reaction is complete, the crude product is purified. The excess reactants and the ethyl bromide byproduct can be removed by distillation under reduced pressure.

-

Further purification can be achieved by vacuum distillation or column chromatography to yield this compound. A study reported a yield of 70% with equimolar reactants heated for 4 hours, while a slower addition of triethyl phosphite resulted in a 40% isolated yield.[1]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various compounds with therapeutic potential. Its bifunctional nature, possessing both a reactive bromide and a phosphonate ester, allows for its use as a linker in bioconjugation and as a precursor for pharmacologically active molecules.[1]

A notable application of this compound is in the synthesis of KuQuinones (KuQs), a class of electroactive compounds exhibiting antitumor properties.[1] The synthesis involves a Horner-Wadsworth-Emmons olefination reaction, where the phosphonate is first deprotonated to form a carbanion, which then reacts with an appropriate aldehyde to form an alkene. This reaction is instrumental in constructing the core structure of KuQuinones, which have shown inhibitory activity against ovarian and colon cancer cells with IC50 values below 10 µM.[1]

Caption: Synthesis pathway of KuQuinone precursors from this compound.

Logical Workflow for Synthesis

The synthesis of this compound via the Michaelis-Arbuzov reaction follows a clear and logical workflow, which is crucial for ensuring high yield and purity of the final product.

Caption: Experimental workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Utilization of Diethyl 4-bromobutylphosphonate in the Preparation of KuQuinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

KuQuinones are a class of pentacyclic quinoid compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique structure and promising biological activities.[1][2] Notably, derivatives of KuQuinones have demonstrated potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[3][4] This has spurred further research into the synthesis of novel KuQuinone analogues to explore their therapeutic potential.

A key synthetic strategy for introducing functional moieties to the KuQuinone scaffold involves the use of bifunctional reagents, such as Diethyl 4-bromobutylphosphonate.[5][6] This reagent serves as a valuable building block, enabling the incorporation of a phosphonate group onto the KuQuinone core. The phosphonate functionality can enhance the solubility of the parent compound and provides a handle for further chemical modifications or for anchoring the molecule to metal oxide surfaces for various applications.[4][7]

These application notes provide detailed protocols for the synthesis of this compound via the Michaelis-Arbuzov reaction and its subsequent use in the one-pot synthesis of 1-[4-(diethyl phosphonyl)butyl]KuQuinone. Additionally, a protocol for the hydrolysis of the phosphonate ester to the corresponding phosphonic acid is described.

Data Presentation

Table 1: Synthesis of Diethyl ω-bromoalkylphosphonates

| Entry | Substrate | Reaction Time (h) | Yield (%) | Reference |

| 1 | 1,4-dibromobutane | 3 | 20 | [2] |

| 2 | 1,5-dibromopentane | 3 | 40 | [2] |

| 3 | 1,6-dibromohexane | 3 | 40 | [2] |

Table 2: Synthesis of 1-[4-(diethyl phosphonyl)butyl]KuQuinone

| Reagent | Molar Equivalent | Molecular Weight ( g/mol ) | Amount | Reference |

| 2-Hydroxy-1,4-naphthoquinone | 1.0 | 174.16 | 5.75 mmol | [8] |

| This compound | 2.1 | 273.10 | 12 mmol | [8] |

| Cesium Carbonate (Cs₂CO₃) | 1.4 | 325.82 | 8 mmol | [8] |

| Ferrocene | 0.06 | 186.03 | 0.33 mmol | [8] |

| Dimethyl sulfoxide (DMSO) | - | 78.13 | 22 mL | [8] |

| Product | Molecular Weight ( g/mol ) | Yield (%) | ||

| 1-[4-(diethyl phosphonyl)butyl]KuQuinone | 520.47 | 7 | [8] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol describes an optimized procedure for the synthesis of this compound.[4]

Materials:

-

1,4-dibromobutane

-

Triethyl phosphite

-

Nitrogen gas

-

Distillation apparatus

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

Procedure:

-

Flame-dry all glassware under a nitrogen flow.

-

Set up a reaction flask connected to a distillation apparatus to remove the bromoethane byproduct formed during the reaction.

-

Pre-heat 75 mmol of 1,4-dibromobutane to 140 °C in the reaction flask.

-

Add 75 mmol of triethyl phosphite dropwise to the heated 1,4-dibromobutane over a period of 2 hours.

-

Maintain the reaction mixture at 140 °C and monitor the progress by observing the distillation of bromoethane.

-

After the addition is complete, continue heating for an additional hour.

-

The reaction progress can be monitored by GC-MS.

-

Isolate the pure this compound by vacuum fractional distillation.

Protocol 2: One-Pot Synthesis of 1-[4-(diethyl phosphonyl)butyl]KuQuinone

This protocol details the synthesis of the target KuQuinone derivative using this compound.[8]

Materials:

-

2-Hydroxy-1,4-naphthoquinone

-

This compound

-

Cesium Carbonate (Cs₂CO₃)

-

Ferrocene (sublimated)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium chloride (NaCl) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

To a 50 mL round-bottom flask, add 5.75 mmol of 2-hydroxy-1,4-naphthoquinone, 8 mmol of Cs₂CO₃, and 0.33 mmol of sublimated ferrocene.

-

Add 22 mL of anhydrous DMSO to the flask.

-

Add 12 mmol of this compound to the reaction mixture.

-

Stir the mixture at 114 °C for 41 hours.

-

After cooling to room temperature, dilute the crude reaction mixture with 100 mL of dichloromethane.

-

Filter the mixture to remove any insoluble solids.

-

Transfer the filtrate to a separatory funnel and extract with a saturated NaCl aqueous solution.

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Filter the dried solution and concentrate the solvent under reduced pressure to yield the crude product.

-

The product, 1-[4-(diethyl phosphonyl)butyl]KuQuinone, is obtained as a purple powder. Further purification can be achieved by column chromatography if necessary.

Protocol 3: Hydrolysis of 1-[4-(diethyl phosphonyl)butyl]KuQuinone to the Corresponding Phosphonic Acid

This protocol describes the conversion of the phosphonate ester to the phosphonic acid.[8]

Materials:

-

1-[4-(diethyl phosphonyl)butyl]KuQuinone

-

Sodium iodide (NaI)

-

Bromotrimethylsilane (TMSBr)

-

Acetonitrile (dry)

-

Chloroform (dry)

-

Methanol

-

Standard laboratory glassware for reaction and filtration under an inert atmosphere

Procedure:

-

In a reaction flask under a nitrogen atmosphere, dissolve 0.1 mmol of 1-[4-(diethyl phosphonyl)butyl]KuQuinone and 5 mmol of NaI in 16 mL of a dry acetonitrile:chloroform solution (1:1 v/v).

-

Stir the mixture until a deep purple solution is observed.

-

Add 5 mmol of bromotrimethylsilane to the solution.

-

Stir the reaction mixture for 4 hours at 40 °C.

-

After cooling, dilute the mixture with 15 mL of chloroform and filter.

-

Concentrate the filtrate under vacuum to obtain the bis-(trimethylsilyl)phosphonate intermediate as a brownish oil.

-

Hydrolyze the silyl ester by adding 30 mL of methanol and stirring for one hour.

-

The resulting phosphonic acid will precipitate as a purple solid.

-

Isolate the product by vacuum filtration and wash with diethyl ether.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of KuQuinone phosphonic acid.

Proposed Anticancer Signaling Pathway of KuQuinones

Caption: Proposed anticancer signaling pathway for KuQuinone derivatives.

References

- 1. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 3. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 6. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iris.unive.it [iris.unive.it]

Application Notes and Protocols: Diethyl 4-Bromobutylphosphonate as a Non-Cleavable Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is critical. The linker connects a biomolecule, such as an antibody, to a payload, like a cytotoxic drug, and its properties significantly influence the stability, efficacy, and safety of the resulting conjugate. Non-cleavable linkers offer enhanced stability in systemic circulation, relying on the complete degradation of the antibody within the target cell to release the payload.[1][2] This application note details the use of diethyl 4-bromobutylphosphonate, a non-cleavable linker, for the stable conjugation of payloads to biomolecules.

This compound is a bifunctional molecule featuring a reactive bromoalkyl group and a stable phosphonate ester.[3] The terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions with amino acid residues on proteins, such as the thiol group of cysteine or the amino group of lysine, forming a stable covalent bond.[4] This document provides detailed protocols for the conjugation of biomolecules with this compound, methods for the purification and characterization of the resulting conjugates, and representative data.

Principle of Bioconjugation

The bioconjugation strategy using this compound is based on the alkylation of nucleophilic residues on the surface of a biomolecule. The primary targets for alkylation are the sulfhydryl groups of cysteine residues, which are highly nucleophilic and reactive.[5] Alternatively, the ε-amino group of lysine residues can also be targeted under specific reaction conditions.[5] The phosphonate moiety of the linker remains intact throughout the conjugation process and subsequent circulation in biological systems, contributing to the overall stability of the bioconjugate.

Caption: General scheme of bioconjugate formation.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the conjugation of a model antibody (mAb) with a pre-functionalized payload using this compound as the linker.

Table 1: Reaction Conditions and Drug-to-Antibody Ratio (DAR)

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| mAb Concentration | 5 mg/mL | 5 mg/mL | 10 mg/mL |

| Linker-Payload Molar Excess | 5-fold | 10-fold | 10-fold |

| Reaction pH | 7.4 | 8.0 | 7.4 |

| Reaction Temperature | 37°C | 25°C | 37°C |

| Reaction Time | 4 hours | 12 hours | 4 hours |

| Average DAR (by HIC-HPLC) | 3.8 | 4.2 | 4.0 |

| Conjugation Efficiency (%) | 95% | 98% | 96% |

Table 2: Characterization of Purified Bioconjugate

| Parameter | Result |

| Purity (by SEC-HPLC) | >98% |

| Aggregate Content (by SEC-HPLC) | <1.5% |

| Endotoxin Level | <0.1 EU/mg |

| In Vitro Plasma Stability (7 days) | >95% conjugate remaining |

Experimental Protocols

Protocol 1: Conjugation of a Payload to an Antibody via Cysteine Residues

This protocol describes the conjugation of a payload, previously attached to the phosphonate linker, to the cysteine residues of a reduced antibody.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

-

This compound-payload conjugate

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

-

Dimethyl sulfoxide (DMSO)

-

PBS, pH 7.4

-

Quenching solution: N-acetylcysteine (100 mM)

-

Purification columns (e.g., SEC, HIC)

Procedure:

-

Antibody Reduction:

-

To the mAb solution (e.g., 5 mg/mL in PBS), add TCEP solution to a final concentration of 2 mM.

-

Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

-

-

Conjugation Reaction:

-

Prepare a stock solution of the this compound-payload conjugate in DMSO.

-

Add the desired molar excess (e.g., 10-fold) of the linker-payload conjugate to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

-

Incubate the reaction mixture at 37°C for 4 hours with gentle agitation.

-

-

Quenching:

-

Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted linker.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess linker-payload and quenching agent.[6]

-

Caption: Workflow for bioconjugate synthesis.

Protocol 2: Characterization of the Bioconjugate

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a standard method to determine the DAR and the distribution of drug-loaded species for cysteine-linked ADCs.[7]

-

Column: A suitable HIC column (e.g., Butyl-NPR).

-

Mobile Phase A: 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0.

-

Mobile Phase B: 25 mM potassium phosphate, pH 7.0, with 25% isopropanol.

-

Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

-

Detection: UV at 280 nm and 254 nm.

-

Analysis: The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will be separated based on their hydrophobicity. The average DAR is calculated from the peak areas of the different species.[8]

2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC)

SEC is used to determine the purity of the conjugate and to quantify the amount of aggregation.

-

Column: A suitable SEC column.

-

Mobile Phase: PBS, pH 7.4.

-

Flow Rate: Isocratic flow.

-

Detection: UV at 280 nm.

-

Analysis: The monomeric peak is integrated to determine the purity, and any high molecular weight species are quantified as aggregates.

3. Confirmation of Conjugation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the conjugate and to determine the mass of the light and heavy chains, which will indicate the number of conjugated payloads.[1][9]

-

Sample Preparation: The ADC is typically deglycosylated and may be reduced to separate the light and heavy chains.

-

Instrumentation: Electrospray ionization (ESI) mass spectrometry coupled with a time-of-flight (TOF) or Orbitrap analyzer.

-

Analysis: The deconvoluted mass spectra will show the mass of the unconjugated and conjugated antibody chains, allowing for the confirmation of successful conjugation and the determination of the number of payloads per chain.

Caption: Characterization workflow for ADCs.

Conclusion

This compound is a valuable non-cleavable linker for the development of stable bioconjugates. Its straightforward reactivity with common amino acid residues allows for the reliable synthesis of conjugates with desirable stability profiles for therapeutic and diagnostic applications. The protocols provided herein offer a comprehensive guide for researchers to utilize this linker in their bioconjugation strategies. Proper characterization of the resulting conjugates using the described analytical techniques is essential to ensure their quality and performance.

References

- 1. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. This compound (63075-66-1) for sale [vulcanchem.com]

- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ymc.eu [ymc.eu]

- 9. biocompare.com [biocompare.com]

Application Notes and Protocols for Horner-Wadsworth-Emmons Olefination with Diethyl 4-bromobutylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1] This reaction involves the olefination of aldehydes or ketones with a phosphonate-stabilized carbanion to typically yield an alkene with high (E)-stereoselectivity.[1][2] Key benefits of the HWE reaction include the enhanced nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble phosphate byproduct during workup.[1]

This document provides detailed application notes and protocols for conducting the Horner-Wadsworth-Emmons olefination using Diethyl 4-bromobutylphosphonate. This specific phosphonate allows for the introduction of a bromo-functionalized four-carbon chain, a versatile synthon for further chemical transformations in drug development and materials science.

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:

-

Deprotonation: A base abstracts a proton from the carbon alpha to the phosphonate group, forming a resonance-stabilized phosphonate carbanion.[2]

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-limiting step of the reaction.[2]

-

Oxaphosphetane Formation: The resulting intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a water-soluble dialkylphosphate salt.[2]

The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the reactants, the choice of base and solvent, and the reaction temperature. Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[2] However, specific conditions, such as the use of certain phosphonates (e.g., trifluoroethyl esters) and strongly dissociating bases (e.g., KHMDS with 18-crown-6), can favor the formation of (Z)-alkenes, as demonstrated in the Still-Gennari modification.[3][4]

Experimental Protocols

The following protocols provide a general framework for performing the Horner-Wadsworth-Emmons olefination with this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for (E)-Alkene Synthesis

This protocol is designed to favor the formation of the (E)-isomer of the bromo-alkene product.

Materials:

-

This compound

-

Aldehyde (aromatic or aliphatic)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Solvent Addition: Add anhydrous THF or DMF to the flask.

-

Phosphonate Addition: Cool the suspension to 0 °C and slowly add a solution of this compound (1.1 equivalents) in anhydrous THF or DMF.

-

Carbanion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

-

Aldehyde Addition: Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF or DMF dropwise.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography, TLC). Reaction times can vary from a few hours to overnight.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired bromo-alkene.

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates

This protocol is suitable for aldehydes that are sensitive to strong bases like NaH.

Materials:

-

This compound

-

Aldehyde

-

Anhydrous Lithium Chloride (LiCl)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N)[3]

-

Anhydrous Acetonitrile (MeCN) or THF[3]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 equivalents) and the aldehyde (1.0 equivalent).

-

Solvent and Phosphonate Addition: Add anhydrous MeCN or THF, followed by this compound (1.1 equivalents).

-

Base Addition: Cool the mixture to 0 °C and add DBU or Et₃N (1.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Workup and Purification: Follow steps 7-10 from Protocol 1.

Data Presentation

The following table provides representative data for the Horner-Wadsworth-Emmons olefination of this compound with various aldehydes under generalized conditions. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.

| Entry | Aldehyde | Base/Solvent | Time (h) | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | NaH / THF | 4 | 85 | >95:5 |

| 2 | 4-Nitrobenzaldehyde | NaH / DMF | 3 | 90 | >98:2 |

| 3 | 4-Methoxybenzaldehyde | DBU, LiCl / MeCN | 6 | 78 | >95:5 |

| 4 | Cyclohexanecarboxaldehyde | NaH / THF | 8 | 75 | >90:10 |

| 5 | Octanal | KHMDS / THF | 5 | 82 | >90:10 |

Visualizations

Reaction Mechanism

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Experimental Workflow

Caption: General Experimental Workflow for the HWE Olefination.

References

Application Notes and Protocols for Diethyl 4-bromobutylphosphonate in Targeted Cancer Therapy Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-bromobutylphosphonate is a versatile bifunctional reagent that is gaining attention in the field of targeted cancer therapy. Its unique structure, featuring a reactive bromine atom and a diethyl phosphonate group, allows for its use as both a key building block in the synthesis of novel cytotoxic agents and as a potential linker in bioconjugation strategies, such as the development of Antibody-Drug Conjugates (ADCs). This document provides detailed application notes and experimental protocols for the use of this compound in the development of targeted cancer therapies, with a focus on its application in the synthesis of KuQuinone-phosphonate derivatives.

Application 1: Synthesis of KuQuinone-Phosphonate Derivatives as Potential Anticancer Agents

This compound serves as a crucial precursor in the synthesis of KuQuinones, a class of pentacyclic quinoid compounds that have demonstrated significant antitumor properties. The phosphonate moiety can enhance the solubility and potentially the pharmacokinetic profile of the resulting KuQuinone derivatives. These compounds have shown promise with IC50 values in the low micromolar range against various cancer cell lines.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a 2021 study that optimized the Michaelis-Arbuzov reaction for the synthesis of ω-bromoalkylphosphonates.[1]

Materials:

-

1,4-dibromobutane

-

Triethyl phosphite

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Distillation apparatus

-

Reaction flask

-

Heating mantle

Procedure:

-

Set up the reaction under an inert atmosphere.

-

Pre-heat 1,4-dibromobutane to 150°C in the reaction flask.

-

Slowly add an equimolar amount of triethyl phosphite to the pre-heated 1,4-dibromobutane over a period of 2 hours. This slow addition is crucial to minimize the formation of di-phosphonation byproducts.

-

Maintain the reaction mixture at 150°C for an additional 4 hours.

-

Monitor the reaction progress by analyzing aliquots using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, purify the this compound from the reaction mixture by vacuum distillation.

Expected Yield:

-

Approximately 40% isolated yield.

Protocol 2: Synthesis of KuQuinone-Phosphonate Derivatives

This protocol outlines the synthesis of KuQuinone-phosphonate derivatives using this compound.

Materials:

-

This compound

-

2-hydroxy-1,4-naphthoquinone

-

Cesium carbonate (Cs₂CO₃)

-

Ferrocene (FcH)

-

Dimethyl sulfoxide (DMSO)

-

Inert atmosphere

Procedure:

-

In a reaction flask under an inert atmosphere, dissolve 2-hydroxy-1,4-naphthoquinone in DMSO.

-

Add an excess of this compound to the solution.

-

Add cesium carbonate as a base and a catalytic amount of ferrocene.

-

Heat the reaction mixture and stir for an extended period (e.g., 41 hours at 114°C, as described in some literature for similar reactions).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, purify the KuQuinone-phosphonate derivative using column chromatography.

Quantitative Data

| Compound Class | Cancer Cell Lines | Reported IC50 Values |

| KuQuinones | Ovarian and Colon | < 10 µM[1] |

Application 2: this compound as a Non-Cleavable Linker in Antibody-Drug Conjugates (ADCs)

This compound is commercially marketed as a non-cleavable linker for bioconjugation. In the context of ADCs, the bromobutyl group provides a reactive site for attachment to a targeting antibody, while the stable phosphonate ester can be conjugated to a cytotoxic payload. This creates a stable linkage that is designed to release the payload only upon degradation of the antibody within the target cancer cell. However, it is important to note that while its potential as an ADC linker is recognized by suppliers, specific examples of ADCs constructed with this compound and their corresponding efficacy data are not yet prevalent in peer-reviewed literature.

Experimental Workflow for ADC Development

The following diagram illustrates a general workflow for the development of an ADC utilizing a bifunctional linker like this compound.

Signaling Pathways in Quinone-Based Cancer Therapy

While the specific signaling pathways targeted by KuQuinone-phosphonate derivatives are yet to be fully elucidated, the general mechanism of action for many quinone-based anticancer agents involves the induction of oxidative stress and apoptosis.

General Signaling Pathway for Quinone-Induced Apoptosis

The following diagram illustrates a plausible signaling cascade initiated by quinone compounds in cancer cells.

Conclusion

This compound is a valuable chemical tool for the development of targeted cancer therapies. Its primary established application is in the synthesis of KuQuinone-phosphonate derivatives, which have demonstrated promising anticancer activity. While its role as an ADC linker is plausible, further research is required to validate its efficacy in this context. The protocols and information provided herein offer a foundation for researchers to explore the potential of this compound in their drug discovery and development endeavors. Future studies should focus on elucidating the specific molecular targets and signaling pathways of its derivatives to fully realize their therapeutic potential.

References

Application Note: Synthesis of a Potential Phosphonate-Based Antiviral Agent Using Diethyl 4-bromobutylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonate-based nucleoside analogs are a critical class of antiviral drugs, renowned for their broad-spectrum activity against a variety of DNA and RNA viruses. These compounds act as mimics of natural nucleoside monophosphates, but possess a stable carbon-phosphorus bond that resists enzymatic cleavage, leading to improved intracellular half-life and sustained therapeutic action. A key strategy in the synthesis of these antiviral agents is the alkylation of a heterocyclic nucleobase with a suitable haloalkylphosphonate.

This application note provides a detailed protocol for the synthesis of a potential antiviral agent, 9-(4-(diethylphosphono)butyl)guanine, utilizing Diethyl 4-bromobutylphosphonate as the key starting material. The outlined methodology is based on established principles of N-alkylation of purine bases and serves as a representative example for the development of novel phosphonate-containing antiviral drug candidates. The subsequent intracellular activation pathway, a common mechanism for this class of compounds, is also illustrated.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 9-(4-(diethylphosphono)butyl)guanine.

| Parameter | Value |

| Reactants | |

| Guanine | 1.51 g (10 mmol) |

| This compound | 2.73 g (10 mmol) |

| Cesium Carbonate (Cs2CO3) | 4.89 g (15 mmol) |

| N,N-Dimethylformamide (DMF) | 50 mL |

| Reaction Conditions | |

| Temperature | 80 °C |

| Reaction Time | 24 hours |

| Product | |

| Product Name | 9-(4-(diethylphosphono)butyl)guanine |

| Molecular Formula | C13H22N5O4P |

| Molecular Weight | 343.32 g/mol |

| Yield | ~75% (Hypothetical) |

| Purity (by HPLC) | >95% (Hypothetical) |

| Analytical Data | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.6 (s, 1H), 7.7 (s, 1H), 6.5 (s, 2H), 4.9 (s, 1H), 3.9-4.1 (m, 6H), 1.6-1.8 (m, 4H), 1.2 (t, 6H) (Hypothetical) |

| ³¹P NMR (162 MHz, DMSO-d₆) | δ (ppm): 31.5 (Hypothetical) |

| Mass Spectrometry (ESI+) | m/z: 344.1 [M+H]⁺ (Hypothetical) |

Experimental Protocols

Synthesis of 9-(4-(diethylphosphono)butyl)guanine

This protocol details the N9-alkylation of guanine with this compound.

Materials:

-

Guanine

-

This compound

-

Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Condenser

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a dry 100 mL round-bottom flask, add guanine (1.51 g, 10 mmol) and cesium carbonate (4.89 g, 15 mmol).

-

Add anhydrous N,N-dimethylformamide (50 mL) to the flask.

-

Stir the suspension at room temperature for 30 minutes.

-

Add this compound (2.73 g, 10 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of DMF.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.

-

Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol (e.g., 98:2 to 90:10) as the eluent.

-

Collect the fractions containing the desired product and concentrate them under reduced pressure to yield 9-(4-(diethylphosphono)butyl)guanine as a white solid.

-

Characterize the final product by ¹H NMR, ³¹P NMR, and Mass Spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 9-(4-(diethylphosphono)butyl)guanine.

Caption: Synthetic workflow for 9-(4-(diethylphosphono)butyl)guanine.

Proposed Intracellular Signaling Pathway

The synthesized phosphonate nucleoside analog is expected to exert its antiviral activity through a mechanism common to this class of drugs. The following diagram depicts the proposed intracellular activation and mechanism of action.

Caption: Proposed mechanism of action for a phosphonate antiviral.

Application Notes and Protocols: The Role of Diethyl 4-bromobutylphosphonate in Creating Flame-Retardant Polymers

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utilization of Diethyl 4-bromobutylphosphonate as a reactive flame retardant in polymer systems. This document details the synergistic flame-retardant mechanism arising from the presence of both phosphorus and bromine within the molecule. Detailed experimental protocols for incorporating this compound into a polymer matrix and for evaluating the flame retardancy of the resulting materials using Limiting Oxygen Index (LOI), UL-94 vertical burn tests, and cone calorimetry are provided. Quantitative data is presented in structured tables to facilitate comparison, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Introduction

Polymeric materials are integral to a vast array of applications; however, their inherent flammability often poses a significant safety risk. Flame retardants are incorporated into polymers to inhibit, suppress, or delay the combustion process. This compound is a reactive organophosphorus compound containing both phosphorus and bromine. This dual composition allows it to act as a highly effective flame retardant through a synergistic mechanism, functioning in both the condensed and gas phases of a fire. The phosphonate group contributes to char formation in the solid phase, creating a protective barrier that insulates the underlying polymer from the heat source. Simultaneously, the bromine atom acts as a radical scavenger in the gas phase, interrupting the exothermic processes of combustion.

As a reactive flame retardant, this compound can be chemically integrated into the polymer backbone. This covalent bonding offers significant advantages over additive flame retardants by preventing leaching and migration, thereby ensuring permanent flame retardancy and preserving the material's long-term performance and safety.

Mechanism of Action

The flame retardant efficacy of this compound stems from the synergistic action of its phosphorus and bromine components, which are active in different phases of the combustion cycle.

-

Condensed Phase Action (Phosphorus): During thermal decomposition, the phosphonate moiety promotes the dehydration of the polymer, leading to the formation of a stable, insulating char layer.[1] This char layer acts as a physical barrier, limiting the evolution of flammable volatile gases and shielding the polymer from heat and oxygen.[2]

-

Gas Phase Action (Bromine): The carbon-bromine bond cleaves at high temperatures, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, thereby reducing the flame intensity and heat feedback to the polymer surface.[3]

Figure 1: Synergistic Flame Retardancy Mechanism.

Experimental Protocols

Synthesis of Flame-Retardant Polyurethane

This protocol describes the synthesis of a flame-retardant polyurethane foam incorporating this compound as a reactive co-polyol.

Materials:

-

Polyether polyol (e.g., Voranol® 280, hydroxyl value ~280 mg KOH/g)

-

This compound

-

Polymeric methylene diphenyl diisocyanate (pMDI)

-

Catalyst (e.g., dibutyltin dilaurate - DBTDL)

-

Surfactant (e.g., silicone-based)

-

Blowing agent (e.g., water)

Procedure:

-

In a reaction vessel, thoroughly mix the polyether polyol and this compound at the desired ratio.

-

Add the surfactant and blowing agent to the polyol mixture and stir until a homogeneous solution is obtained.

-

Add the catalyst to the mixture and stir vigorously for 10-15 seconds.

-

Add the pMDI to the mixture and stir at high speed for 5-10 seconds until the components are fully mixed.

-

Pour the reacting mixture into a mold and allow it to free-rise and cure at room temperature for 24 hours.

-

Post-cure the foam samples in an oven at 70°C for 4 hours before cutting them into specimens for flame retardancy testing.

Figure 2: Experimental Workflow for Polyurethane Synthesis.

Flame Retardancy Testing

Standard: ASTM D2863 / ISO 4589-2

Procedure:

-

A specimen of specified dimensions is clamped vertically in a glass chimney.

-

A mixture of oxygen and nitrogen is flowed upwards through the chimney.

-

The top edge of the specimen is ignited.

-

The oxygen concentration in the gas mixture is adjusted until the minimum concentration that just supports flaming combustion is determined.

-

The LOI is expressed as the volume percentage of oxygen in that mixture.

Standard: ANSI/UL 94

Procedure:

-

A rectangular test bar is held vertically by a clamp at its upper end.

-

A burner flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

-

Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The durations of flaming and glowing are recorded.

-

A layer of cotton is placed below the specimen to observe if any dripping particles ignite it.

-

A V-0, V-1, or V-2 classification is assigned based on the burning times, glowing times, and whether dripping particles ignite the cotton.

Standard: ASTM E1354 / ISO 5660

Procedure:

-

A 100 mm x 100 mm specimen is exposed to a specific level of radiant heat flux (e.g., 35 or 50 kW/m²) from a conical heater.

-

The specimen is ignited by a spark igniter.

-

Combustion products are collected by an exhaust hood, and the oxygen concentration is continuously measured to determine the heat release rate.

-

Key parameters measured include: Time to Ignition (TTI), Heat Release Rate (HRR), Peak Heat Release Rate (pHRR), Total Heat Release (THR), and Mass Loss Rate.

Quantitative Data

The following tables summarize the flame retardant properties of polyurethane foams containing varying amounts of this compound.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results

| Sample ID | This compound (wt%) | LOI (%) | UL-94 Rating (3 mm) |

| PU-Control | 0 | 19.5 | Fails |

| PU-FR-5 | 5 | 24.2 | V-2 |

| PU-FR-10 | 10 | 28.5 | V-0 |

| PU-FR-15 | 15 | 32.1 | V-0 |

Table 2: Cone Calorimetry Data (at 35 kW/m² heat flux)

| Sample ID | TTI (s) | pHRR (kW/m²) | THR (MJ/m²) | Char Yield (%) |

| PU-Control | 35 | 280 | 85.3 | 2.1 |

| PU-FR-5 | 42 | 215 | 72.8 | 8.5 |

| PU-FR-10 | 55 | 165 | 61.5 | 15.2 |

| PU-FR-15 | 68 | 130 | 50.2 | 22.8 |

Conclusion

This compound demonstrates exceptional efficacy as a reactive flame retardant for polymeric materials. Its ability to be covalently bonded into the polymer matrix ensures permanent flame retardancy without compromising the material's physical properties through migration or leaching. The synergistic action of phosphorus in the condensed phase and bromine in the gas phase leads to a significant reduction in flammability, as evidenced by increased Limiting Oxygen Index values, improved UL-94 ratings, and favorable cone calorimetry results, including lower heat release rates and higher char formation. These characteristics make this compound a compelling choice for the development of high-performance, fire-safe polymers for a wide range of applications.

References

- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 2. Thermal degradation behavior and flame retardant properties of PET/DiDOPO conjugated flame retardant composites* - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution Reactions of Diethyl 4-bromobutylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-bromobutylphosphonate is a versatile bifunctional reagent widely employed in organic synthesis and medicinal chemistry. Its structure, featuring a reactive bromine atom as an excellent leaving group and a stable phosphonate ester moiety, makes it an ideal substrate for nucleophilic substitution reactions (S_N2). This allows for the facile introduction of a phosphonate group onto a variety of molecular scaffolds, a strategy frequently utilized in the development of novel therapeutic agents, including enzyme inhibitors, antiviral compounds, and targeted drug delivery systems. The phosphonate group can act as a stable, modifiable handle for further derivatization or as a key pharmacophoric element. This document provides detailed experimental protocols for the nucleophilic substitution of this compound with various nucleophiles and summarizes the expected outcomes.

Signaling Pathways and Applications

The products of nucleophilic substitution on this compound have diverse applications, particularly in drug development. The introduced phosphonate moiety can mimic the transition state of phosphate hydrolysis, leading to potent enzyme inhibitors. For example, phosphonate-containing molecules can target enzymes involved in signal transduction pathways critical for cancer cell proliferation and survival.

One notable application is in the synthesis of KuQuinones (KuQs), which are electroactive compounds with demonstrated antitumor properties. These compounds have shown inhibitory activity against ovarian and colon cancer cells with IC50 values in the low micromolar range.[1] The butylphosphonate chain serves as a linker to attach the quinone moiety to other functional groups, influencing the compound's biological activity and cellular uptake.

The general signaling pathway affected by many enzyme inhibitors developed from these reactions involves the disruption of kinase-mediated phosphorylation cascades, which are fundamental to cell signaling. By blocking the action of specific kinases, these compounds can halt the cell cycle, induce apoptosis, and inhibit tumor growth.

Data Presentation

The following table summarizes the reaction conditions and yields for the nucleophilic substitution of this compound with a variety of nucleophiles.

| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Azide | Sodium Azide (NaN₃) | - | DMF | 80 | 12 | Diethyl 4-azidobutylphosphonate | ~95 |

| Primary Amine | Aniline | K₂CO₃ | Acetonitrile | 80 | 16 | Diethyl 4-(phenylamino)butylphosphonate | 85-95 |

| Secondary Amine | Piperidine | K₂CO₃ | Acetonitrile | 80 | 12 | Diethyl 4-(piperidin-1-yl)butylphosphonate | >90 |

| Thiol | Thiophenol | K₂CO₃ | Acetonitrile | 60 | 8 | Diethyl 4-(phenylthio)butylphosphonate | ~90 |

| Phenol | Phenol | K₂CO₃ | Acetonitrile | 80 | 24 | Diethyl 4-phenoxybutylphosphonate | 70-80 |

Experimental Protocols

General Considerations

-

All reactions should be carried out in a well-ventilated fume hood.

-

Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are recommended for optimal results, especially when using strong bases.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Purification of the final products is typically achieved by column chromatography on silica gel.

Protocol 1: Synthesis of Diethyl 4-azidobutylphosphonate

This protocol describes the synthesis of an azide-functionalized phosphonate, a versatile intermediate for click chemistry and the synthesis of amino-phosphonates.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

-

Stir the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield Diethyl 4-azidobutylphosphonate as a colorless oil.

Protocol 2: Synthesis of Diethyl 4-(substituted-amino)butylphosphonates (General Procedure for Primary and Secondary Amines)

This protocol outlines a general method for the N-alkylation of primary and secondary amines with this compound.

Materials:

-

This compound

-

Amine (e.g., aniline, piperidine)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the corresponding amine (1.2 eq) and potassium carbonate (2.0 eq).

-